1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone
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Overview
Description
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzyl chloride with 4-methyl-3-nitrobenzohydrazide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(4-METHYL-3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE: This compound is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups.
Properties
CAS No. |
674814-37-0 |
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Molecular Formula |
C20H21N3O5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C20H21N3O5/c1-13-5-8-16(11-18(13)23(25)26)19-21-22(14(2)24)20(3,28-19)12-15-6-9-17(27-4)10-7-15/h5-11H,12H2,1-4H3 |
InChI Key |
LAOLHNJKEZIXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(O2)(C)CC3=CC=C(C=C3)OC)C(=O)C)[N+](=O)[O-] |
solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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